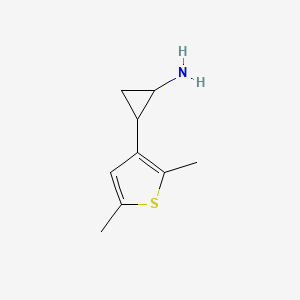
(2S,3R)-2-((tert-Butoxycarbonyl)amino)-3-fluorobutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,3R)-2-{[(tert-butoxy)carbonyl]amino}-3-fluorobutanoic acid is a fluorinated amino acid derivative It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group and a fluorine atom on the butanoic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-2-{[(tert-butoxy)carbonyl]amino}-3-fluorobutanoic acid typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The fluorination of the butanoic acid backbone can be achieved using reagents like diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction conditions often require anhydrous solvents and low temperatures to ensure high yields and selectivity .
Industrial Production Methods
Industrial production of this compound may involve continuous flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions, leading to improved yields and reduced waste .
Análisis De Reacciones Químicas
Types of Reactions
(2S,3R)-2-{[(tert-butoxy)carbonyl]amino}-3-fluorobutanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Deprotection Reactions: The Boc protecting group can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide or thiols can be used for nucleophilic substitution.
Deprotection Reactions: TFA in dichloromethane is commonly used for Boc deprotection.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used; for example, azide substitution would yield an azido derivative.
Deprotection Reactions: Removal of the Boc group yields the free amine derivative.
Aplicaciones Científicas De Investigación
(2S,3R)-2-{[(tert-butoxy)carbonyl]amino}-3-fluorobutanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals.
Biology: Studied for its potential role in modifying protein structures and functions due to the presence of the fluorine atom.
Medicine: Investigated for its potential use in drug design and development, particularly in the creation of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties .
Mecanismo De Acción
The mechanism of action of (2S,3R)-2-{[(tert-butoxy)carbonyl]amino}-3-fluorobutanoic acid involves its interaction with biological molecules, primarily through the fluorine atom and the amino acid backbone. The fluorine atom can influence the compound’s binding affinity and specificity to target proteins or enzymes. The Boc group provides temporary protection during synthetic processes, which can be removed to reveal the active amine group .
Comparación Con Compuestos Similares
Similar Compounds
(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxybutanoic acid: Similar structure but with a hydroxyl group instead of a fluorine atom.
(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-chlorobutanoic acid: Similar structure but with a chlorine atom instead of a fluorine atom.
Uniqueness
The presence of the fluorine atom in (2S,3R)-2-{[(tert-butoxy)carbonyl]amino}-3-fluorobutanoic acid imparts unique properties, such as increased metabolic stability and altered electronic characteristics, which can enhance its utility in drug design and other applications .
Propiedades
Fórmula molecular |
C9H16FNO4 |
|---|---|
Peso molecular |
221.23 g/mol |
Nombre IUPAC |
(2S,3R)-3-fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
InChI |
InChI=1S/C9H16FNO4/c1-5(10)6(7(12)13)11-8(14)15-9(2,3)4/h5-6H,1-4H3,(H,11,14)(H,12,13)/t5-,6-/m1/s1 |
Clave InChI |
XFZNDDRTARIPOU-PHDIDXHHSA-N |
SMILES isomérico |
C[C@H]([C@H](C(=O)O)NC(=O)OC(C)(C)C)F |
SMILES canónico |
CC(C(C(=O)O)NC(=O)OC(C)(C)C)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


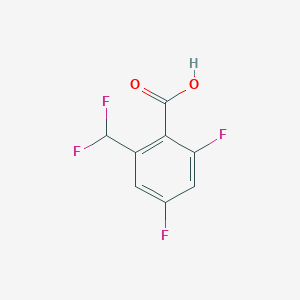
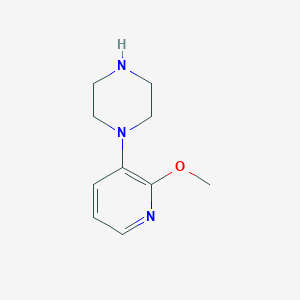
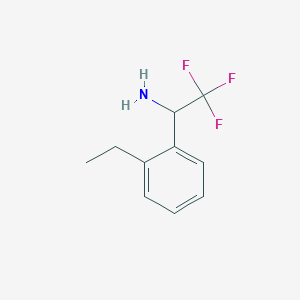
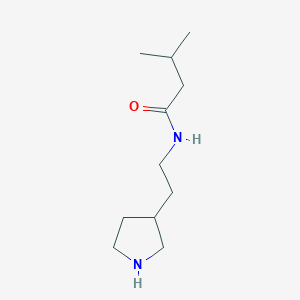
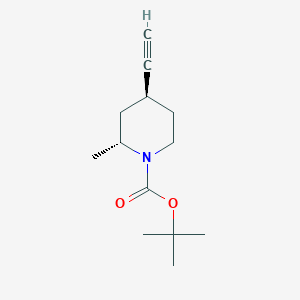
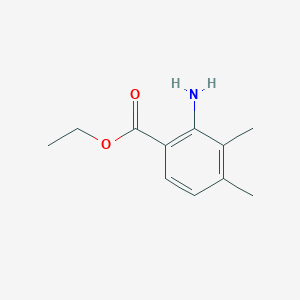
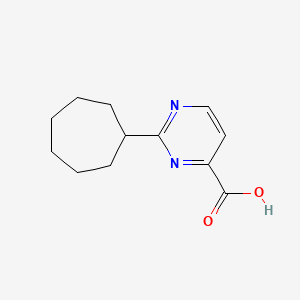
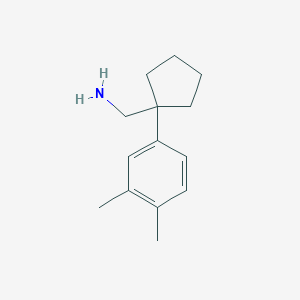
![sodium (2R)-2-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-hydroxyacetate](/img/structure/B15317152.png)
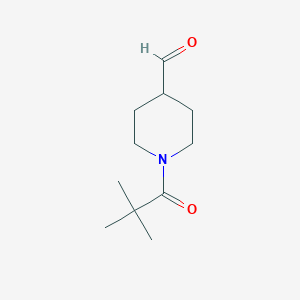
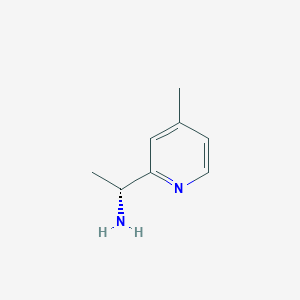
![2-[4-(Hydroxymethyl)phenoxy]propanenitrile](/img/structure/B15317162.png)
![[1-(4-Bromophenyl)cyclopropyl]hydrazine](/img/structure/B15317165.png)
